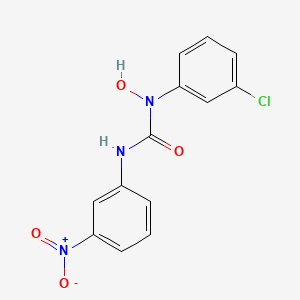

N-(3-chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea and related compounds involves several key steps and can be achieved through methods such as the Lossen rearrangement. For example, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for synthesizing ureas from carboxylic acids, offering good yields under milder conditions and without racemization. This process is notable for its environmental friendliness and cost-effectiveness due to the recyclability of byproducts (Thalluri et al., 2014).

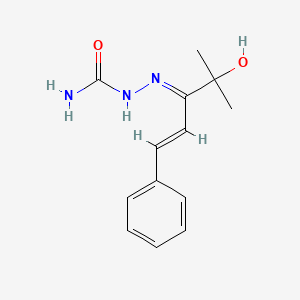

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(3-chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea, is a topic of significant interest. Studies have shown that crystalline nitrodiphenyl ureas can adopt specific network structures stabilized by interactions such as I...O2N or C[triple bond]C-H...O2N synthon, which are crucial for their solid-state assembly and properties (George et al., 2004).

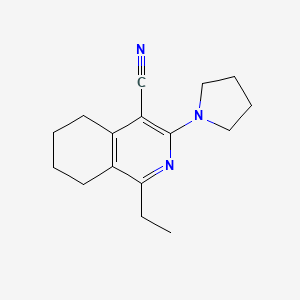

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including cyclization and reactions with nitroarenes and amines under specific conditions. For instance, platinum complex catalyzed synthesis of urea derivatives from nitroarenes and amines under carbon monoxide has been reported, highlighting the versatility of these compounds in chemical synthesis (Tsuji et al., 1985).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound like “N-(3-chlorophenyl)-N-hydroxy-N’-(3-nitrophenyl)urea” would depend on its specific physical and chemical properties, as well as its biological activity. For example, many nitro compounds are potentially explosive, and many chlorinated compounds are potentially toxic .

Zukünftige Richtungen

The future directions for research on a compound like “N-(3-chlorophenyl)-N-hydroxy-N’-(3-nitrophenyl)urea” would likely involve further exploration of its synthesis, properties, and biological activity. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and testing its activity in relevant disease models .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-1-hydroxy-3-(3-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4/c14-9-3-1-5-11(7-9)16(19)13(18)15-10-4-2-6-12(8-10)17(20)21/h1-8,19H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARVQZTZFWWVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol](/img/structure/B5530515.png)

![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)

![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530537.png)

![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)

![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)

![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)

![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)

![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)